Procurement-Grade Purity: Target Compound vs. Pivalamide Analog
For procurement decisions, the standard purity of the target compound from major research suppliers is typically 95% . In contrast, the structurally related pivalamide analog (N-(4-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide, CAS 865248-97-1) is readily available at a higher standard purity of 98% from Bidepharm, with access to batch-specific QC data including NMR, HPLC, and GC . This difference is crucial for applications requiring high-fidelity starting materials, such as SAR by catalog or direct use in sensitive biochemical assays, where the lower purity of the target compound could introduce confounding impurities.
| Evidence Dimension | Standard Vendor Purity |
|---|---|
| Target Compound Data | Typically 95% (some vendors list 98% HPLC, e.g., ChemicalBook) |
| Comparator Or Baseline | N-(4-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide: 98% (Bidepharm) |
| Quantified Difference | The comparator offers a consistently higher baseline purity of 98% with documented QC reports, versus a typical 95% for the target compound. |
| Conditions | Vendor-specified purity levels for research-grade chemicals. |
Why This Matters
A 3% purity difference can be significant in high-concentration biochemical screens, leading to off-target effects or false positives, making the pivalamide analog a potentially superior choice for assays sensitive to small-molecule impurities.
